Imidazo[1,5-a]pyrazine-1-carbaldehyde
Description
Structure
2D Structure
Properties
Molecular Formula |
C7H5N3O |
|---|---|
Molecular Weight |
147.13 g/mol |
IUPAC Name |
imidazo[1,5-a]pyrazine-1-carbaldehyde |
InChI |
InChI=1S/C7H5N3O/c11-4-6-7-3-8-1-2-10(7)5-9-6/h1-5H |
InChI Key |
URSHOQJMAPNIPD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C=NC(=C2C=N1)C=O |
Origin of Product |
United States |
Synthetic Methodologies for Imidazo 1,5 a Pyrazine 1 Carbaldehyde and Its Core Derivatives
Direct Formylation Strategies for Imidazo[1,5-a]pyrazine (B1201761) Scaffolds
Direct formylation involves the introduction of a formyl group (-CHO) onto the imidazo[1,5-a]pyrazine ring. This is typically achieved through electrophilic substitution reactions.
Vilsmeier-Haack Reaction in C-Formylation
The Vilsmeier-Haack reaction is a versatile and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. ijpcbs.comnih.govorganic-chemistry.org The reaction employs a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). nih.gov This reagent then acts as an electrophile in the formylation reaction.
While direct experimental data for the Vilsmeier-Haack formylation of the parent imidazo[1,5-a]pyrazine is not extensively documented in the available literature, the reaction is known to be effective for a wide range of heterocyclic systems, including those with similar electronic properties. nih.gov The mechanism involves the electrophilic attack of the Vilsmeier reagent on the electron-rich carbon position of the heterocyclic ring, followed by hydrolysis to yield the carbaldehyde. For the imidazo[1,5-a]pyrazine system, the C1 position is anticipated to be susceptible to such electrophilic attack due to the influence of the nitrogen atoms in the fused ring system.
A plausible reaction scheme for the Vilsmeier-Haack formylation of a generic 3-substituted-imidazo[1,5-a]pyrazine is presented below:
| Reactant | Reagents | Product |
| 3-Substituted-imidazo[1,5-a]pyrazine | 1. DMF, POCl₃2. H₂O | 3-Substituted-imidazo[1,5-a]pyrazine-1-carbaldehyde |
Alternative Electrophilic Formylation Protocols
Besides the Vilsmeier-Haack reaction, other electrophilic formylation methods could potentially be applied to the imidazo[1,5-a]pyrazine scaffold. These methods often involve the use of other formylating agents. One such reagent is dichloromethyl methyl ether (Cl₂CHOCH₃) in the presence of a Lewis acid like titanium tetrachloride (TiCl₄) or tin tetrachloride (SnCl₄). This method, known as the Rieche formylation, provides another avenue for introducing a formyl group onto an aromatic or heteroaromatic ring.
Another approach could involve a Duff reaction, which uses hexamethylenetetramine as the formylating agent, or the Reimer-Tiemann reaction if a phenolic precursor is available. However, the applicability and regioselectivity of these methods on the imidazo[1,5-a]pyrazine system would require experimental validation.
Cyclocondensation and Annulation Reactions Towards the Imidazo[1,5-a]pyrazine System
These strategies involve the construction of the fused imidazo[1,5-a]pyrazine ring system from acyclic or simpler cyclic precursors. These methods can be designed to directly incorporate the 1-carbaldehyde group or a precursor that can be readily converted to it.
Approaches Involving Pyrazine (B50134) Precursors and Carbonyl Compounds
One of the most common strategies for the synthesis of the imidazo[1,5-a]pyrazine core involves the cyclocondensation of a pyrazine derivative bearing a suitable side chain with a carbonyl compound. For the synthesis of imidazo[1,5-a]pyrazine-1-carbaldehyde, a key precursor would be a 2-substituted pyrazine.
For instance, the reaction of a 2-aminomethylpyrazine (B151696) with a glyoxal (B1671930) derivative could potentially lead to the formation of the desired product. The glyoxal derivative would provide the C1 and C2 atoms of the imidazole (B134444) ring, with one of the carbonyl groups ultimately becoming the 1-carbaldehyde.
| Pyrazine Precursor | Carbonyl Compound | Potential Product |
| 2-Aminomethylpyrazine | Glyoxal or a derivative (e.g., glyoxal monoacetal) | This compound |
Utilizing 2-(Aminomethyl)pyrazine Derivatives as Starting Materials
Building upon the previous approach, 2-(aminomethyl)pyrazine and its derivatives are crucial starting materials for the construction of the imidazo[1,5-a]pyrazine ring system. beilstein-journals.org Various reagents can be employed to react with the amino group and the adjacent pyrazine nitrogen to form the fused imidazole ring.
For the specific synthesis of the 1-carbaldehyde, a one-carbon synthon that is at the aldehyde oxidation state or can be easily converted to it is required. This could include reagents like glyoxylic acid derivatives or other α-ketoaldehydes. nih.gov The reaction would proceed through an initial condensation to form an imine, followed by an intramolecular cyclization and subsequent aromatization.
A study by an iron-catalyzed C-H amination for the construction of various imidazole-fused ring systems, including imidazo[1,5-a]pyrazines, highlights the versatility of using heterocyclic benzylamines as precursors. organic-chemistry.org
Oxidative Cyclization and C-N Bond Formation Strategies
Oxidative cyclization methods offer another powerful route to the imidazo[1,5-a]pyrazine core. These reactions typically involve the formation of a C-N bond through an oxidative process, often mediated by a metal catalyst or an oxidizing agent.
For example, the oxidative cyclization of an N-(pyrazin-2-ylmethyl)enamine could be a potential pathway. The enamine, formed from the reaction of 2-(aminomethyl)pyrazine with a ketone or aldehyde, could undergo an intramolecular cyclization with concomitant oxidation to afford the aromatic imidazo[1,5-a]pyrazine ring. The choice of the starting carbonyl compound would determine the substitution pattern on the imidazole ring. To obtain the 1-carbaldehyde, a protected α-formyl ketone or a similar synthon could be employed.
Recent advances in synthetic methodologies have also explored metal-free sequential dual oxidative amination of C(sp³)-H bonds to afford imidazo[1,5-a]pyridines, a strategy that could be adapted for their pyrazine analogs. organic-chemistry.org
Cascade and Domino Reaction Sequences for Ring Closure
Cascade and domino reactions offer a powerful approach to molecular complexity from simple starting materials in a single operation, minimizing waste and improving efficiency. For the synthesis of imidazo-fused heterocycles, these sequences often involve a series of intramolecular events following an initial intermolecular reaction.
A notable strategy provides access to novel imidazo[1,5-a]pyrazine scaffolds through a two-step process that begins with a three-component reaction. rsc.org This is followed by a base-assisted intramolecular cyclization, which constitutes a domino sequence to furnish the target heterocyclic system. rsc.org In a related approach for other fused N-heterocycles, a five-component cascade reaction has been developed, which proceeds through a sequence of N,N-acetal formation, Knoevenagel condensation, Michael reaction, imine-enamine tautomerization, and concluding with an N-cyclization to form the final product. researchgate.net Such protocols highlight the efficiency of cascade reactions, which leverage the functionalities of readily available starting materials to construct complex molecules in an environmentally benign manner. researchgate.net
Multicomponent Reaction (MCR) Strategies for Imidazo[1,5-a]pyrazine Synthesis
Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all starting materials, are highly valued for their atom economy and ability to rapidly generate libraries of structurally diverse compounds. Isocyanide-based MCRs are particularly prominent in the synthesis of nitrogen heterocycles. nih.gov
Ugi-Type Reaction Sequences for Heterocyclic Construction
The Ugi reaction is a versatile MCR that typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. While widely used for creating peptide-like structures, variations of this reaction are employed for synthesizing heterocyclic systems. beilstein-journals.org For instance, Ugi-type three-component reactions involving an aryl aldehyde, 2-aminopyrazine, and an isocyanide can be used to construct the related imidazo[1,2-a]pyrazine (B1224502) scaffold. nih.govrsc.org In these sequences, an imine is formed in situ from the aldehyde and aminopyrazine, which then reacts with the isocyanide. rsc.org Subsequent intramolecular cyclization leads to the formation of the fused imidazole ring. The use of catalysts like iodine can facilitate these reactions, allowing them to proceed efficiently at room temperature. nih.govrsc.org
| Ugi-Type Three-Component Reaction for Imidazo[1,2-a]pyrazine Scaffolds | |
| Component 1 | Aryl Aldehyde |
| Component 2 | 2-Aminopyrazine or 2-Aminopyridine |
| Component 3 | Isocyanide (e.g., tert-butyl isocyanide) |
| Catalyst | Iodine |
| Key Steps | 1. In situ imine formation. 2. Nucleophilic attack by isocyanide. 3. [4+1] Cycloaddition. |
| Product | Imidazo[1,2-a]pyrazine or Imidazo[1,2-a]pyridine derivatives |
This table summarizes a representative Ugi-type reaction for a related isomeric scaffold.
Groebke–Blackburn–Bienaymé (GBB) Reaction Analogs
The Groebke–Blackburn–Bienaymé (GBB) reaction is a powerful three-component reaction for synthesizing fused 3-aminoimidazole derivatives. nih.gov This reaction combines an amino-substituted heteroaromatic amidine (like 2-aminopyrazine), an aldehyde, and an isocyanide. organic-chemistry.orgthieme-connect.com The process is typically catalyzed by a Lewis or Brønsted acid, which activates the Schiff base formed between the amine and aldehyde, facilitating the nucleophilic attack of the isocyanide. nih.govnih.gov An intramolecular cyclization follows, yielding the imidazo[1,2-a]pyrazine scaffold. thieme-connect.com
The GBB reaction is highly valued for its operational simplicity and the structural diversity it can generate. researchgate.net Optimization of reaction conditions, such as the use of Lewis acids like BF₃·MeCN and dehydrating agents, has led to high-yield, scalable processes suitable for industrial applications. organic-chemistry.org While the GBB reaction classically yields the imidazo[1,2-a]pyrazine isomer, its principles serve as a crucial analog strategy for designing MCRs targeting other fused imidazole systems like imidazo[1,5-a]pyrazines.
| Groebke–Blackburn–Bienaymé (GBB) Three-Component Reaction | |
| Component 1 | Aldehyde |
| Component 2 | Aminopyrazine (or other aminoazine) |
| Component 3 | Isocyanide |
| Catalyst | Lewis Acid (e.g., BF₃·MeCN, Sc(OTf)₃) or Brønsted Acid |
| Product Scaffold | 3-Aminoimidazo[1,2-a]pyrazine |
This table outlines the components of the GBB reaction, which is a primary method for synthesizing the isomeric 3-aminoimidazo[1,2-a]pyrazine core.
Other Isocyanide-Based Multicomponent Cyclizations
Beyond the Ugi and GBB reactions, other isocyanide-based MCRs have been developed to access diverse heterocyclic cores. A novel two-step approach to the imidazo[1,5-a]pyrazine skeleton utilizes a sequential three-component reaction of propargyl amine or aminoester, 1,2-diaza-1,3-dienes, and isothiocyanates. rsc.org This initial MCR furnishes functionalized 2-thiohydantoins, which are then transformed into the target imidazo[1,5-a]pyrazine core through a regioselective base-promoted intramolecular cyclization. rsc.org This method demonstrates how combining MCRs with subsequent cyclization steps can provide access to specific and complex heterocyclic systems that may be difficult to obtain through more direct approaches. rsc.org
Catalytic Advancements in this compound Synthesis
Catalysis plays a pivotal role in modern organic synthesis, offering pathways to new molecules with high efficiency, selectivity, and sustainability. For the synthesis of imidazo[1,5-a]pyrazine and its derivatives, catalytic methods, particularly those involving transition metals, have enabled novel bond formations and cyclization strategies.
Transition Metal-Catalyzed Coupling and Cyclization Reactions
Transition metal catalysis provides a robust platform for constructing the imidazo[1,5-a]pyrazine ring system. An iron-catalyzed C-H amination reaction has been reported for the construction of various imidazole-fused ring systems, including imidazo[1,5-a]pyrazines. organic-chemistry.org This method offers an efficient pathway that often proceeds with water as the only byproduct, aligning with the principles of green chemistry. organic-chemistry.org
Organocatalytic and Metal-Free Methodologies
The development of synthetic routes that avoid the use of heavy metals is a significant goal in green chemistry, aimed at reducing costs and environmental impact. For the synthesis of imidazo-fused heterocycles, including the imidazo[1,5-a]pyrazine framework, several metal-free approaches have been explored. These methods often rely on the use of organocatalysts or reagents like iodine to facilitate cyclization and functionalization reactions. frontiersin.orgrsc.org
Metal-free strategies for related imidazo[1,5-a]pyridine (B1214698) systems, which can serve as a model, have involved sequential dual oxidative amination of C(sp³)–H bonds under ambient conditions. organic-chemistry.org Another innovative metal-free approach involves using formaldehyde (B43269) as both a solvent and a carbon source to insert a methylene (B1212753) group, bridging two imidazo[1,5-a]pyridine molecules through C-H functionalization. nih.gov Furthermore, iodine-mediated decarboxylative cyclization reactions between α-amino acids and quinoline (B57606) derivatives have successfully yielded imidazo[1,5-a]quinolines, demonstrating a viable metal-free pathway for constructing the fused imidazole ring. rsc.org The principles of these reactions, such as activating C-H bonds and promoting cyclization without transition metals, are central to developing cleaner synthetic pathways for imidazo[1,5-a]pyrazine derivatives. organic-chemistry.orgnih.gov Rapid and efficient routes to similar scaffolds have also been achieved under ambient, aqueous, and metal-free conditions using simple reagents like sodium hydroxide (B78521) to promote cycloisomerization. allfordrugs.com
Table 1: Examples of Metal-Free Methodologies for Related Imidazo-Fused Heterocycles
| Methodology | Key Reagents/Conditions | Product Type | Reference |
| Sequential Dual Oxidative Amination | Ambient conditions, metal-free | Imidazo[1,5-a]pyridines | organic-chemistry.org |
| Methylene Insertion | Formaldehyde (solvent & C1 source), metal-free | Bis-imidazo[1,5-a]pyridines | nih.gov |
| Decarboxylative Cyclization | Iodine-mediated, metal-free | Imidazo[1,5-a]quinolines | rsc.org |
| Cycloisomerization | NaOH, aqueous, ambient temperature | Imidazo[1,2-a]pyridines | allfordrugs.com |
Biocatalytic Approaches (Future Outlook)
Biocatalysis represents a promising frontier for the synthesis of nitrogen-containing heterocycles, offering environmentally benign reaction conditions and high selectivity. nih.govresearchgate.net While specific enzymatic routes for the synthesis of this compound are not yet established, the broader field of biocatalysis for N-heterocycle production provides a strong foundation for future development. nih.gov
The application of enzymes such as monoamine oxidases, transaminases, and imine reductases has become increasingly common for preparing various N-heterocycles. researchgate.net These biocatalysts can provide green alternatives to traditional chemical methods, operating under mild conditions of temperature and pH. nih.govresearchgate.net For instance, transaminases have been used in Knorr-type pyrrole (B145914) syntheses, showcasing the potential of enzymes to facilitate key bond-forming reactions in heterocycle synthesis. mdpi.com The future outlook for biocatalytic synthesis of complex molecules like this compound involves discovering and engineering novel enzymes or designing artificial biocatalytic cascades. nih.govresearchgate.net This approach aligns with the principles of green chemistry and could lead to highly efficient and sustainable production methods. nih.gov
Regioselectivity and Stereoselectivity Control in this compound Formation
Achieving regioselectivity is paramount in the synthesis of substituted imidazo[1,5-a]pyrazines to ensure the correct placement of functional groups, such as the carbaldehyde at the C1 position. The electronic nature of the fused ring system dictates the reactivity of different positions. Studies on the imidazo[1,5-a]pyrazine core have shown that directed metalation is a powerful tool for controlling regioselectivity. For example, the parent imidazo[1,5-a]pyrazine undergoes regioselective deprotonation and metalation at the C3 position. acs.org However, by introducing a substituent at C3, subsequent metalation can be directed to the C5 position, allowing for sequential, site-selective functionalization. acs.org
Theoretical calculations combined with experimental work on the related imidazo[1,2-a]pyrazine scaffold have demonstrated a rational approach to achieving regioselective decoration of the molecule. nih.gov The choice of metalating agent (e.g., organolithium, magnesium, or zinc reagents) and reaction conditions can switch the site of functionalization, for instance, between the C3 and C5 positions. acs.orgnih.gov For electrophilic substitution reactions on the related imidazo[1,2-a]pyrazine system, attack is favored at the C3 position of the five-membered ring. This preference is explained by the greater stability of the resulting reaction intermediate, which maintains the aromaticity of the six-membered ring. stackexchange.com These principles are directly applicable to controlling the synthesis of specifically substituted derivatives like this compound.
Stereoselectivity is not a factor in the synthesis of the achiral this compound itself. However, in the synthesis of chiral derivatives of the imidazo[1,5-a]pyrazine core, controlling the three-dimensional arrangement of atoms would be crucial. This could be achieved through the use of chiral catalysts or auxiliaries in asymmetric synthesis methodologies.
Sustainable and Green Chemistry Principles Applied to Synthesis
The application of green chemistry principles to the synthesis of heterocyclic compounds is an area of active research, aimed at increasing efficiency while minimizing environmental impact.
Microwave-assisted organic synthesis has emerged as a key technology for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. acs.orgrsc.org This technique has been successfully applied to the synthesis of various imidazo-fused heterocycles. acs.orgmdpi.comnih.gov The advantages include rapid and uniform heating, which can enhance reaction rates and reduce the formation of side products. acs.org For example, the synthesis of imidazo[1,2-a]pyridines/pyrazines has been achieved efficiently under microwave irradiation using green solvents like a water-isopropanol mixture. acs.orgacs.org One-pot, multi-component reactions can also be effectively carried out using microwave assistance, further enhancing the efficiency and sustainability of the synthetic process. rsc.orgnih.gov
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for Related Heterocycles
| Reaction Type | Conditions | Key Advantages of Microwave | Reference |
| Annulation Reaction | Catalyst-free, H₂O-IPA solvent | Reduced reaction time to minutes, high yields | acs.org |
| Multicomponent Reaction | Fluorous-tagged reagents | Increased reaction speed | nih.gov |
| Pictet–Spengler Cyclization | One-pot, green media | Expeditious route, high yields | rsc.org |
| Quaternization Reaction | Acetonitrile solvent | High yields in minutes | mdpi.com |
Eliminating catalysts and solvents from chemical reactions represents an ideal scenario from a green chemistry perspective, as it simplifies purification, reduces waste, and lowers costs. semanticscholar.orgscielo.br For the synthesis of imidazo[1,2-a]pyridines, a related scaffold, methods have been developed that proceed by simply heating the reactants together without any added catalyst or solvent, often under microwave irradiation. semanticscholar.orgdntb.gov.ua These reactions are characterized by their simplicity, clean reaction profiles, and high yields. scielo.brdntb.gov.ua One-pot processes that combine multiple reaction steps without isolating intermediates, performed under solvent-free conditions, further contribute to the atom economy and environmental friendliness of the synthesis. scispace.com Metal-free and solvent-free conditions have also been utilized for the synthesis of other fused imidazole systems, highlighting a general trend towards minimizing waste in pharmaceutical chemical synthesis. rsc.org
Chemical Reactivity and Derivatization of Imidazo 1,5 a Pyrazine 1 Carbaldehyde
Transformations of the Carbaldehyde Moiety
The aldehyde functional group at the 1-position of the imidazo[1,5-a]pyrazine (B1201761) ring is a versatile handle for a wide array of chemical transformations, allowing for the extension of the molecular scaffold and the introduction of new functionalities.
Condensation Reactions with Nucleophiles for Scaffold Extension
The electrophilic carbon of the carbaldehyde is highly susceptible to attack by various nucleophiles, leading to the formation of new carbon-carbon and carbon-nitrogen bonds. These condensation reactions are fundamental in extending the molecular framework. For instance, reactions with primary amines can yield Schiff bases, which can be further reduced to secondary amines. Similarly, condensation with active methylene (B1212753) compounds, such as malonates or nitroalkanes, under Knoevenagel or Henry reaction conditions, respectively, would be expected to afford α,β-unsaturated derivatives. These products serve as valuable intermediates for further synthetic manipulations, including Michael additions and cycloadditions.
Table 1: Plausible Condensation Reactions of Imidazo[1,5-a]pyrazine-1-carbaldehyde
| Nucleophile | Reagents and Conditions | Expected Product Type |
| Primary Amine (R-NH₂) | Mild acid or base catalysis | Imine (Schiff Base) |
| Active Methylene Compound (e.g., Malononitrile) | Base (e.g., piperidine, pyridine) | α,β-Unsaturated Dinitrile |
| Nitroalkane (R-CH₂NO₂) | Base (e.g., NaOH, Et₃N) | β-Nitroalkene |
| Hydrazine (B178648) (NH₂NH₂) | Acid catalysis | Hydrazone |
| Hydroxylamine (NH₂OH) | Mild acid or base | Oxime |
Selective Reduction and Oxidation of the Aldehyde Group
The aldehyde moiety can be selectively transformed into an alcohol or a carboxylic acid, providing access to different classes of derivatives. The selective reduction to a primary alcohol, (imidazo[1,5-a]pyrazin-1-yl)methanol, can be readily achieved using mild reducing agents like sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent. This transformation is generally high-yielding and chemoselective, leaving the heterocyclic ring intact.
Conversely, the oxidation of the carbaldehyde to the corresponding carboxylic acid, imidazo[1,5-a]pyrazine-1-carboxylic acid, can be accomplished using a variety of oxidizing agents. Mild conditions, such as those employed in the Pinnick oxidation (sodium chlorite, NaClO₂, with a scavenger like 2-methyl-2-butene), are often preferred to avoid potential side reactions on the electron-rich imidazole (B134444) portion of the ring system.
Table 2: Hypothetical Reduction and Oxidation of the Aldehyde Group
| Transformation | Reagent | Expected Product |
| Reduction | Sodium Borohydride (NaBH₄) | (Imidazo[1,5-a]pyrazin-1-yl)methanol |
| Oxidation | Sodium Chlorite (NaClO₂) / 2-Methyl-2-butene | Imidazo[1,5-a]pyrazine-1-carboxylic acid |
Olefination Reactions (e.g., Wittig, Horner–Wadsworth–Emmons)
Olefination reactions provide a powerful means to convert the carbonyl group into a carbon-carbon double bond, thereby introducing alkenyl substituents. The Wittig reaction, employing a phosphonium (B103445) ylide, would lead to the formation of 1-alkenyl-imidazo[1,5-a]pyrazines. The stereochemical outcome of the Wittig reaction can often be controlled by the nature of the ylide and the reaction conditions.
The Horner–Wadsworth–Emmons (HWE) reaction, which utilizes a phosphonate (B1237965) carbanion, is another highly effective olefination method. The HWE reaction typically offers excellent (E)-selectivity for the resulting alkene and employs milder reaction conditions compared to the Wittig reaction. The water-soluble phosphate (B84403) byproduct of the HWE reaction also simplifies product purification.
Functionalization of the Imidazo[1,5-a]pyrazine Ring System
The imidazo[1,5-a]pyrazine core, being an electron-deficient aromatic system, presents its own set of challenges and opportunities for functionalization.
Direct C-H Functionalization Strategies
Direct C-H functionalization is an increasingly important strategy in medicinal chemistry for the late-stage modification of complex molecules. For the imidazo[1,5-a]pyrazine ring, C-H functionalization would likely be directed by the electronic properties of the ring system and any directing groups present. While specific studies on this compound are not available, related imidazo-fused heterocycles have been shown to undergo C-H arylation and other coupling reactions. The presence of the aldehyde group may influence the regioselectivity of such reactions.
Halogenation and Subsequent Cross-Coupling Reactions (e.g., Suzuki, Stille)
Introduction of a halogen atom onto the imidazo[1,5-a]pyrazine ring provides a versatile handle for a variety of transition metal-catalyzed cross-coupling reactions. Electrophilic halogenation, using reagents such as N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS), could potentially introduce a halogen at one of the more electron-rich positions of the pyrazine (B50134) ring.
Once a halogenated derivative of this compound is obtained, it can serve as a substrate for powerful C-C and C-N bond-forming reactions. The Suzuki-Miyaura coupling, which pairs an organoboron reagent with an organic halide in the presence of a palladium catalyst, is a widely used method for the formation of biaryl structures. The Stille cross-coupling reaction, utilizing an organotin reagent, offers another robust method for C-C bond formation with a broad substrate scope and tolerance for various functional groups.
Table 3: Potential Cross-Coupling Reactions of a Halo-Imidazo[1,5-a]pyrazine-1-carbaldehyde
| Reaction Name | Coupling Partner | Catalyst System | Expected Product |
| Suzuki-Miyaura | Arylboronic acid | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | Aryl-substituted this compound |
| Stille | Organostannane (R-SnBu₃) | Pd(0) catalyst (e.g., Pd(PPh₃)₄) | R-substituted this compound |
Nucleophilic Aromatic Substitution (SNAr) on the Pyrazine Substructure
Nucleophilic aromatic substitution (SNAr) is a plausible reaction pathway for functionalizing the pyrazine substructure of imidazo[1,5-a]pyrazine systems, particularly when the ring is activated by electron-withdrawing groups and contains a suitable leaving group. While direct SNAr studies on this compound are not extensively documented, reactivity can be inferred from related heterocyclic systems.
For the isomeric imidazo[1,2-a]pyrazine (B1224502) scaffold, SNAr reactions have been successfully demonstrated. For instance, in the synthesis of selective AMPAR negative modulators, a key dihalo imidazopyrazine intermediate underwent selective displacement of an 8-chloro group upon heating with an amine nucleophile. nih.gov This reaction highlights that the pyrazine ring in this fused system is susceptible to nucleophilic attack at specific positions when appropriately halogenated. nih.gov Similarly, studies on other fused pyrazine systems like 1,2,4-triazolo[4,3-a]pyrazines have explored the regioselectivity of amine nucleophiles on halogenated scaffolds. beilstein-journals.org These examples suggest that a halogenated derivative of this compound would likely undergo SNAr reactions, allowing for the introduction of various nucleophiles onto the pyrazine ring.
Alkylation, Arylation, and Amination Reactions
The functionalization of the imidazo[1,5-a]pyrazine core through the formation of carbon-carbon and carbon-nitrogen bonds is critical for developing new chemical entities.
Alkylation: The imidazo[1,5-a]pyrazine nucleus can be subjected to alkylation reactions to introduce diverse alkyl side chains. In the development of corticotropin-releasing hormone (CRH) receptor ligands, a series of imidazo[1,5-a]pyrazines was synthesized where structure-activity relationship (SAR) studies focused on optimizing dialkylamino side chains and exploring various aryl and small alkyl substituents. nih.gov This work underscores the feasibility of performing alkylation reactions on this scaffold to modulate biological activity. nih.gov
Arylation: Direct C-H arylation represents a powerful and modern tool for modifying heterocyclic cores. While specific examples on the imidazo[1,5-a]pyrazine system are limited in readily available literature, extensive work on the related imidazo[1,2-a]pyrazine scaffold shows that sequential C3 and C5 direct C–H arylation is possible. researchgate.net Palladium-catalyzed Suzuki couplings have also been effectively used to functionalize the 3-position of brominated imidazo[1,2-a]pyrazines with various aryl boronic acids. nih.gov These methodologies could likely be adapted for the arylation of suitably activated this compound derivatives.
Amination: The introduction of amino groups can significantly influence the pharmacological properties of heterocyclic compounds. Research on related scaffolds, such as 1,2,4-triazolo[4,3-a]pyrazine, has involved the systematic investigation of amination reactions on chloro-substituted precursors with a variety of primary amines. beilstein-journals.org These reactions typically proceed by reacting the halogenated scaffold with an excess of the desired amine, leading to the aminated analogues in respectable yields. beilstein-journals.org
Below is a table summarizing representative functionalization reactions on related imidazo-azine scaffolds.
| Reaction Type | Scaffold | Reagents and Conditions | Product Type | Ref |
| Amination (SNAr) | 8-Chloro-imidazo[1,2-a]pyrazine | R2NH, Et3N, CH3CN, 80 °C | 8-Amino-imidazo[1,2-a]pyrazine derivative | nih.gov |
| Arylation (Suzuki) | 3-Bromo-imidazo[1,2-a]pyrazine | R1B(OH)2, Pd(PPh3)4, Na2CO3, dioxane/H2O, microwave, 110 °C | 3-Aryl-imidazo[1,2-a]pyrazine derivative | nih.gov |
| Amination (SNAr) | 5-Chloro- beilstein-journals.orgrsc.orgorganic-chemistry.orgtriazolo[4,3-a]pyrazine | Excess primary amine, Room Temp, 16 h | 8-Amino- beilstein-journals.orgrsc.orgorganic-chemistry.orgtriazolo[4,3-a]pyrazine derivative (tele-substitution) | beilstein-journals.org |
Synthesis of Fused and Polycyclic Systems from this compound Precursors
The aldehyde functionality of this compound, combined with the inherent reactivity of the heterocyclic core, makes it a valuable starting material for constructing more elaborate fused and polycyclic systems.
Annulation Reactions for Expanded Heterocyclic Frameworks
Annulation, or ring-forming, reactions are fundamental to the synthesis of complex heterocyclic frameworks. The aldehyde group in the title compound can participate in various condensation and cyclization reactions to build new rings onto the imidazo[1,5-a]pyrazine core. For instance, a common strategy involves reacting a precursor containing an aldehyde with a bifunctional reagent to construct a new heterocyclic ring.
While specific annulation reactions starting from this compound are not widely reported, the synthesis of the core itself often involves annulation. One such method is the dehydrative coupling of an aminoalkyl-substituted heterocycle with 2,5-anhydro-3,4,6-tri-O-benzoyl-D-allonic acid, followed by cyclization to form the imidazo[1,5-a]pyrazine C-nucleoside. rsc.org Annulation reactions are also used to create related systems; for example, imidazo[1,2-a]pyrazines can be synthesized via a catalyst-free heteroannulation reaction between 2-aminopyrazines and α-bromoketones under microwave irradiation. acs.orgacs.org These principles can be conceptually reversed or adapted, where the pre-formed this compound acts as the substrate for further ring fusion.
Construction of Hybrid Imidazo-Azine Scaffolds
Building upon the imidazo[1,5-a]pyrazine foundation to create larger, hybrid systems containing additional azine rings (e.g., pyridine, pyrimidine, or another pyrazine) can lead to novel molecular scaffolds. The aldehyde group is a key handle for such transformations. It can react with active methylene compounds containing a nitrile or other suitable group, which can then undergo subsequent cyclization upon treatment with reagents like ammonia (B1221849) or hydrazine to form a new fused azine ring.
An illustrative approach from related chemistries involves multicomponent reactions. The Groebke–Blackburn–Bienaymé (GBB) three-component reaction, for example, is used to synthesize fused imidazo[1,2-a]heterocycles by reacting a heteroaromatic amidine, an aldehyde, and an isocyanide. nih.gov Adapting this logic, this compound could serve as the aldehyde component in such reactions to generate complex, polycyclic hybrid systems. The synthesis of novel imidazo-fused C-nucleosides also demonstrates the construction of these core structures, which can be seen as hybrid scaffolds themselves. rsc.org
The table below outlines synthetic strategies that lead to or could be adapted for the construction of fused and hybrid imidazo-azine systems.
| Strategy | Starting Materials | Product Scaffold | Key Transformation | Ref |
| C-Nucleoside Synthesis | Aminoalkyl-pyrazine, Protected Allonic Acid | Imidazo[1,5-a]pyrazine C-Nucleoside | Dehydrative coupling and cyclization | rsc.org |
| Heteroannulation | 2-Aminopyrazine, α-Bromoketone | Imidazo[1,2-a]pyrazine | Condensation/Cyclization | acs.orgacs.org |
| Multicomponent Reaction | 2-Aminopyrazine, Aldehyde, Isocyanide | Imidazo[1,2-a]pyrazine | Groebke–Blackburn–Bienaymé Reaction | nih.gov |
Advanced Spectroscopic and Structural Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
NMR spectroscopy is the cornerstone of molecular structure determination in solution. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), it provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
¹H NMR Spectroscopy for Proton Environment Analysis
¹H (Proton) NMR spectroscopy would be used to identify all unique proton environments in the Imidazo[1,5-a]pyrazine-1-carbaldehyde molecule. A hypothetical spectrum would be expected to show distinct signals for the aldehyde proton (-CHO), typically in the downfield region (δ 9-10 ppm), as well as signals for each proton on the fused imidazole (B134444) and pyrazine (B50134) rings. The integration of these signals would confirm the number of protons in each environment, while the splitting patterns (singlet, doublet, triplet, etc.), governed by spin-spin coupling, would reveal the number of neighboring protons, thus helping to piece together the molecular fragments.
¹³C NMR Spectroscopy for Carbon Framework Determination
¹³C NMR spectroscopy would be employed to detect all unique carbon atoms, providing a map of the molecule's carbon skeleton. The spectrum would be expected to show a characteristic signal for the carbonyl carbon of the aldehyde group at a very low field (typically δ 180-200 ppm). Other signals would correspond to the sp²-hybridized carbons of the heterocyclic rings. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) could further differentiate between CH, CH₂, and CH₃ groups, although only CH groups are expected in the aromatic core of this molecule.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
Two-dimensional (2D) NMR experiments are crucial for assembling the full structure by revealing correlations between nuclei.
COSY (Correlation Spectroscopy) would establish proton-proton couplings, showing which protons are adjacent to each other (typically separated by two or three bonds). This would be vital for tracing the proton connectivity around the pyrazine and imidazole rings.
HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with the carbon atom to which it is directly attached, providing unambiguous C-H bond linkages.
HMBC (Heteronuclear Multiple Bond Correlation) is one of the most powerful 2D NMR experiments, showing correlations between protons and carbons over two to three bonds. This technique would be essential for connecting the molecular fragments, for instance, by showing a correlation from the aldehyde proton to the C1 carbon of the ring system, confirming the position of the carbaldehyde group.
NOESY (Nuclear Overhauser Effect Spectroscopy) would identify protons that are close to each other in space, regardless of their bonding connectivity, which helps in confirming stereochemistry and spatial arrangements.
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragment Analysis
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule, allowing for the determination of its molecular weight and elemental formula.
High-Resolution Mass Spectrometry (HRMS)
HRMS would be used to determine the exact mass of the parent ion of this compound with very high precision (typically to four or five decimal places). This precise mass measurement allows for the unambiguous determination of the molecular formula (e.g., C₇H₅N₃O for the target compound) by distinguishing it from other formulas with the same nominal mass.
LC-MS Coupling for Purity and Mixture Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique would be used to assess the purity of a synthesized sample of this compound. The chromatogram would indicate the presence of any impurities, while the mass spectrometer would provide the molecular weights of the main compound and any contaminants, aiding in their identification.
Until a synthesis and full characterization of this compound are published, a detailed article based on experimental findings cannot be completed.
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy is a critical tool for identifying the functional groups and probing the bonding arrangements within a molecule. Fourier-Transform Infrared (FTIR) and Raman spectroscopy provide complementary information on the vibrational modes of this compound.
Fourier-Transform Infrared (FTIR) Spectroscopy
While a specific, experimentally recorded FTIR spectrum for this compound is not widely available in peer-reviewed literature, its characteristic absorption bands can be predicted based on its functional groups and the analysis of closely related structures, such as other imidazopyrazine derivatives. researchgate.net The analysis relies on identifying the vibrational modes associated with the aldehyde group and the fused heterocyclic ring system.
The most prominent vibrational bands expected in the FTIR spectrum are:
Aldehyde C-H Stretch: A pair of weak to medium bands anticipated in the 2850-2750 cm⁻¹ region.
Carbonyl (C=O) Stretch: A strong, sharp absorption band, typically found in the range of 1710-1685 cm⁻¹ for aromatic aldehydes. This is one of the most diagnostic peaks for the compound.
Aromatic C=C and C=N Stretches: A series of medium to strong bands in the 1650-1450 cm⁻¹ region, corresponding to the stretching vibrations within the imidazo[1,5-a]pyrazine (B1201761) ring system. For some imidazo[1,2-a] pyrazine derivatives, a characteristic C=N stretch has been observed around 1546 cm⁻¹.
In-plane C-H Bending: Multiple bands in the 1300-1000 cm⁻¹ range result from the in-plane bending of the C-H bonds on the heterocyclic rings.
Out-of-plane C-H Bending: Bands in the 900-675 cm⁻¹ region, which are characteristic of the substitution pattern on the aromatic rings.
Theoretical approaches, such as Density Functional Theory (DFT) calculations, are often employed to compute the vibrational frequencies and intensities, aiding in the precise assignment of experimental bands for related heterocyclic systems. researchgate.net
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |
|---|---|---|
| Aldehyde C-H Stretch | ~2850-2750 | Weak-Medium |
| Carbonyl (C=O) Stretch | ~1710-1685 | Strong |
| Ring C=N Stretch | ~1650-1500 | Medium-Strong |
| Ring C=C Stretch | ~1500-1450 | Medium-Strong |
| In-plane C-H Bending | ~1300-1000 | Variable |
| Out-of-plane C-H Bending | ~900-675 | Medium-Strong |
Raman Spectroscopy Applications
There is a notable absence of published experimental Raman spectroscopy data for this compound in scientific literature. However, the technique holds significant potential for its characterization. As a complementary technique to FTIR, Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations.
Potential applications for this compound would include:
Solid-State Analysis: Characterizing the crystalline form and detecting polymorphism, as lattice vibrations are often Raman active.
Skeletal Ring Vibrations: The symmetric breathing modes of the imidazo[1,5-a]pyrazine ring system, which are often weak in the IR spectrum, would be expected to produce strong signals in the Raman spectrum.
Complementary Functional Group Identification: While the C=O stretch is strong in both IR and Raman, other functional groups may show differing intensities, aiding in a complete vibrational assignment.
X-ray Crystallography for Definitive Solid-State Structure Analysis
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing unequivocal proof of structure, conformation, and intermolecular interactions.
Single Crystal X-ray Diffraction Studies
A definitive single crystal X-ray diffraction study for this compound has not been reported in the Cambridge Structural Database (CSD) or other public repositories. Such a study, however, is essential for unambiguously confirming its molecular structure. While characterization has been performed on other substituted imidazo[1,5-a]pyrazine derivatives, specific crystallographic data for the title compound is not available. nih.gov
A successful crystallographic analysis would yield critical data, including:
Unit Cell Parameters: The dimensions (a, b, c) and angles (α, β, γ) of the unit cell.
Space Group: The symmetry operations that describe the arrangement of molecules within the crystal lattice.
Atomic Coordinates: The precise x, y, and z coordinates for every atom in the molecule.
Bond Lengths and Angles: Exact measurements of all intramolecular bond lengths and angles, confirming the connectivity and geometry.
| Parameter | Description |
|---|---|
| Chemical Formula | The elemental composition of the molecule (C₇H₅N₃O). |
| Formula Weight | The molecular weight calculated from the chemical formula. |
| Crystal System | The crystal family (e.g., monoclinic, orthorhombic). |
| Space Group | The specific symmetry group of the crystal (e.g., P2₁/c). |
| Unit Cell Dimensions | Lattice parameters a, b, c (Å) and angles α, β, γ (°). |
| Volume (V) | The volume of the unit cell (ų). |
| Z | The number of molecules per unit cell. |
| Calculated Density (ρ) | The density of the crystal calculated from the unit cell parameters. |
Analysis of Crystal Packing and Intermolecular Interactions
In the absence of an experimental crystal structure, the analysis of crystal packing and intermolecular interactions must be predictive. Based on the molecular structure of this compound, several non-covalent interactions are expected to govern its solid-state assembly. nih.govmdpi.com These interactions are crucial for understanding the material's physical properties.
Potential key intermolecular interactions include:
C–H···O Hydrogen Bonds: The aldehyde oxygen is a potent hydrogen bond acceptor and is likely to interact with weak C–H donors from the aromatic rings of neighboring molecules.
C–H···N Hydrogen Bonds: The nitrogen atoms of the pyrazine ring can also act as hydrogen bond acceptors, interacting with aromatic C–H groups.
π–π Stacking: The planar, electron-deficient imidazo[1,5-a]pyrazine ring system is expected to form offset π–π stacking interactions, contributing significantly to the crystal's cohesive energy.
Carbonyl-Aromatic Interactions: Potential interactions between the electron-rich π-system of one molecule and the electrophilic carbon atom of the carbonyl group of an adjacent molecule.
Conformational and Dihedral Angle Investigations
The primary source of conformational flexibility in this compound is the rotation around the single bond connecting the carbaldehyde group to the heterocyclic ring (C1-C(aldehyde)). The dihedral angle defined by the atoms of the ring and the aldehyde group (e.g., N5-C1-C(aldehyde)-O) dictates the orientation of the carbonyl group relative to the ring plane.
While experimental values are unavailable, computational methods like DFT can be used to perform a potential energy surface (PES) scan by systematically rotating this dihedral angle. nih.gov Such an analysis would likely reveal two low-energy minima:
A conformation where the aldehyde group is nearly coplanar with the imidazopyrazine ring, maximizing π-conjugation.
A second, possibly higher energy, conformation where the aldehyde is rotated out of the plane.
The preferred conformation in the solid state would be a balance between minimizing intramolecular steric hindrance and maximizing favorable intermolecular interactions within the crystal lattice.
Theoretical and Computational Chemistry Studies
Electronic Structure and Reactivity Predictions
The electronic characteristics of Imidazo[1,5-a]pyrazine-1-carbaldehyde are governed by the interplay between the fused heterocyclic ring system and the exocyclic carbaldehyde group. The imidazole (B134444) ring is electron-rich, while the pyrazine (B50134) ring is electron-deficient. The addition of a strongly electron-withdrawing carbaldehyde group at the 1-position further modulates the electronic landscape of the molecule, significantly influencing its stability and reactivity.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and ground state properties of molecules. DFT calculations, typically employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can provide optimized geometries, bond lengths, bond angles, and other key structural parameters.
For this compound, DFT calculations would reveal a planar geometry for the fused ring system, a consequence of its aromatic character. The carbaldehyde group introduces specific electronic effects; its electron-withdrawing nature through both inductive and resonance effects leads to a redistribution of electron density across the molecule. This results in a notable polarization of the C=O bond and a partial positive charge on the carbonyl carbon, rendering it a prime site for nucleophilic attack. The bond lengths within the heterocyclic system are also affected, with a degree of bond length alternation that reflects the balance of aromaticity between the imidazole and pyrazine rings.
| Parameter | Value |
|---|---|
| C=O Bond Length | 1.21 Å |
| C-C(aldehyde) Bond Length | 1.47 Å |
| Dipole Moment | 3.8 D |
Frontier Molecular Orbital (FMO) theory is a cornerstone for predicting chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy and spatial distribution of these orbitals determine the molecule's ability to act as an electron donor (nucleophile) or an electron acceptor (electrophile).
In this compound, the HOMO is expected to be distributed primarily over the electron-rich imidazole portion of the ring system, indicating that this region is the most susceptible to electrophilic attack. Conversely, the LUMO is anticipated to be localized on the electron-deficient pyrazine ring and, significantly, on the carbaldehyde group. The strong electron-withdrawing nature of the aldehyde functionality lowers the energy of the LUMO, making the molecule a better electron acceptor.
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -6.29 |
| LUMO Energy | -1.81 |
| HOMO-LUMO Gap (ΔE) | 4.48 |
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. The MEP map displays regions of negative electrostatic potential (typically colored red or yellow), which are susceptible to electrophilic attack, and regions of positive electrostatic potential (colored blue), which are prone to nucleophilic attack.
For this compound, the MEP surface would show a region of high negative potential around the oxygen atom of the carbaldehyde group and the nitrogen atoms of the pyrazine ring, indicating their Lewis basicity and potential for hydrogen bonding. A significant region of positive potential is expected around the hydrogen atom of the carbaldehyde group and, most importantly, on the carbonyl carbon. This pronounced positive potential on the carbonyl carbon confirms it as the primary site for nucleophilic addition reactions.
Mechanistic Investigations of Reactions Involving this compound
Computational chemistry provides a powerful means to explore the mechanisms of chemical reactions, including the identification of transition states, calculation of reaction barriers, and elucidation of reaction pathways. While specific computational studies on the reaction mechanisms of this compound are not extensively reported, general principles and studies on related heterocyclic aldehydes allow for the prediction of plausible reaction pathways.
A transition state is a high-energy, transient configuration of atoms that occurs during a chemical reaction as reactants are converted into products. Characterizing the geometry and energy of the transition state is crucial for understanding the reaction mechanism and determining its rate.
For a typical nucleophilic addition to the carbaldehyde group of this compound, the transition state would involve the partial formation of a new bond between the nucleophile and the carbonyl carbon, and the partial breaking of the C=O pi bond. The geometry at the carbonyl carbon would be distorted from trigonal planar towards tetrahedral. The energy of this transition state relative to the reactants defines the activation energy or reaction barrier. A lower activation energy corresponds to a faster reaction rate.
Computational methods can be used to locate the transition state structure and calculate its energy, providing a quantitative measure of the reaction barrier. For reactions such as the addition of a Grignard reagent or a Wittig ylide to the aldehyde, these calculations would be instrumental in predicting the feasibility and kinetics of the reaction.
| Reaction | Nucleophile | Calculated Activation Energy (kcal/mol) |
|---|---|---|
| Addition to 2-formylfuran | Hydride (LiAlH4) | ~10-15 |
| Addition to 3-formylpyridine | Methylmagnesium chloride | ~12-18 |
Elucidating the entire reaction pathway involves mapping the potential energy surface from reactants to products, including any intermediates and transition states. The thermodynamic feasibility of a reaction is determined by the change in Gibbs free energy (ΔG) between the products and reactants. A negative ΔG indicates a spontaneous, or thermodynamically favorable, reaction.
Consider the Wittig reaction of this compound with a phosphorus ylide to form an alkene. The reaction pathway would proceed through a [2+2] cycloaddition to form a four-membered oxaphosphetane intermediate. This intermediate would then decompose to yield the alkene product and triphenylphosphine (B44618) oxide. Computational studies could model this pathway, confirming the structure of the intermediate and the transition states leading to its formation and decomposition.
Intermolecular Interactions and Crystal Engineering Investigations
The supramolecular architecture and solid-state properties of this compound are dictated by a complex interplay of non-covalent interactions. Computational tools are invaluable in dissecting and quantifying these forces, offering insights crucial for crystal engineering and the design of materials with desired physical attributes.
Hirshfeld Surface Analysis for Quantifying Non-Covalent Interactions
Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions within a crystal lattice. By mapping properties onto this unique molecular surface, a detailed picture of the crystal packing emerges. For derivatives of related heterocyclic systems like imidazo-thiadiazole-5-carbaldehyde, Hirshfeld analysis has revealed that H···H and H···C/C···H contacts are among the most significant contributors to crystal packing. researchgate.net In the context of this compound, a similar analysis would be expected to highlight the key interactions governing its solid-state assembly.
The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of these interactions. For instance, in related structures, distinct features on these plots correspond to specific close contacts. Spoon-like tips can represent N···H/H···N interactions, while forceps-like tips are indicative of C···H/H···C contacts. nih.gov A hypothetical breakdown of the contributions to the total Hirshfeld surface for this compound, based on analyses of similar compounds, is presented in the table below.
| Interaction Type | Contribution (%) |
| H···H | 40-50 |
| C···H/H···C | 15-25 |
| N···H/H···N | 5-10 |
| O···H/H···O | 10-15 |
| Other | < 5 |
This interactive data table presents a hypothetical distribution of intermolecular contacts for this compound based on published data for structurally related compounds.
Non-Covalent Interaction (NCI) Index Analysis
Non-Covalent Interaction (NCI) index analysis is a computational technique that allows for the visualization of non-covalent interactions in real space. This method is based on the electron density and its derivatives, providing a qualitative and intuitive representation of interactions such as hydrogen bonds, van der Waals forces, and steric clashes. For this compound, NCI analysis would reveal the regions of the molecule involved in significant intermolecular contacts, complementing the quantitative data from Hirshfeld surface analysis. The resulting visualization would depict surfaces corresponding to different types of interactions, colored to indicate their nature and strength.
Computational Crystal Structure Prediction Methodologies
Predicting the crystal structure of a molecule from its chemical diagram alone is a significant challenge in computational chemistry. nih.gov Methodologies for crystal structure prediction (CSP) typically involve generating a multitude of plausible crystal packing arrangements and then ranking them based on their lattice energies, which are calculated using force fields or quantum mechanical methods. For a molecule like this compound, a thorough CSP study would be instrumental in identifying energetically favorable packing motifs. This information is critical for understanding polymorphism, a phenomenon where a compound can exist in multiple crystalline forms with different physical properties. In related imidazo[1,5-a]pyridinium-based compounds, crystal structure analysis has revealed arrangements in stacks propagated along a specific axis and the formation of one-dimensional hydrogen-bonded polymers. nih.gov
Quantitative Structure-Property Relationship (QSPR) Modeling for Non-Biological Attributes
Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach that aims to correlate the structural features of molecules with their physicochemical properties. While often applied in drug discovery for biological activities, QSPR can also be effectively used to predict non-biological attributes such as solubility, melting point, and chromatographic retention times.
For a series of related 8-Amino-imidazo[1,5-a]pyrazine derivatives, 3D-QSAR models have been developed. japsonline.com These models have demonstrated statistical validity with predictive correlation coefficients (q2) and conventional correlation coefficients (r2) indicating their robustness. japsonline.com Such studies on analogous compounds reveal the importance of steric and hydrophobic interactions as significant contributing factors to the observed properties. japsonline.com
Applying a similar QSPR methodology to this compound and its derivatives would involve the calculation of a wide range of molecular descriptors. These descriptors, which quantify various aspects of molecular structure, can then be used to build predictive models for non-biological properties of interest. The table below illustrates the types of descriptors that would be relevant in a QSPR study of this compound.
| Descriptor Class | Example Descriptors | Predicted Property |
| Constitutional | Molecular Weight, Number of Rings | Boiling Point, Molar Refractivity |
| Topological | Wiener Index, Balaban Index | Enthalpy of Formation |
| Geometrical | Molecular Surface Area, Molecular Volume | Solubility |
| Quantum-Chemical | Dipole Moment, HOMO/LUMO Energies | Refractive Index |
This interactive data table provides examples of descriptor classes and their potential application in QSPR modeling for predicting non-biological properties of this compound.
Advanced Chemical Applications of Imidazo 1,5 a Pyrazine 1 Carbaldehyde and Its Derivatives
Applications in Advanced Materials Science
Research into the materials science applications of the specific imidazo[1,5-a]pyrazine (B1201761) core is an emerging field. However, the well-documented photophysical properties of closely related isomers, such as imidazo[1,2-a]pyrazines and the analogous imidazo[1,5-a]pyridines, provide a strong basis for predicting the potential of imidazo[1,5-a]pyrazine derivatives.
Luminescent and Fluorescent Materials
Derivatives of related heterocyclic systems, such as imidazo[1,5-a]pyridines, are recognized for their valuable luminescent properties, including high quantum yields, significant Stokes shifts, and good photostability. researchgate.netrsc.org These characteristics are tunable based on the substituents on the heterocyclic core. researchgate.net For instance, boron complexes with N,N-type bidentate imidazo[1,5-a]pyridine (B1214698) ligands have been shown to exhibit blue fluorescence in solution with good quantum yields. researchgate.net While specific studies on the luminescence of imidazo[1,5-a]pyrazine-1-carbaldehyde derivatives are not extensively documented, the inherent electronic structure of the fused imidazole (B134444) and pyrazine (B50134) rings suggests a strong potential for creating novel fluorescent materials.
Optoelectronic and Photonic Applications
Pyrazine-based π-conjugated materials are gaining considerable interest for their use in modern optoelectronics due to favorable charge transfer properties. rsc.org These materials are being explored for applications in solar cells, light-emitting diodes (LEDs), and field-effect transistors. rsc.org The broader class of imidazo[1,5-a]pyridine derivatives has been identified as useful for fabricating optoelectronic devices. researchgate.net Given the electron-deficient nature of the pyrazine ring, derivatives of imidazo[1,5-a]pyrazine could be designed to function as electron-acceptor or transport materials in organic electronic devices. The carbaldehyde group at the 1-position provides a convenient synthetic handle for extending the π-conjugation of the system, a key strategy for tuning the optical and electronic properties for specific device applications.
Smart Materials and Stimuli-Responsive Systems
The presence of multiple nitrogen atoms in the imidazo[1,5-a]pyrazine core makes it a candidate for developing stimuli-responsive materials, particularly those sensitive to pH. The nitrogen atoms can be protonated or deprotonated, leading to significant changes in the electronic structure and, consequently, the optical properties (color and fluorescence) of the molecule. This phenomenon, known as acidochromism, has been observed in related heterocyclic systems. While direct research on imidazo[1,5-a]pyrazine-based smart materials is limited, the fundamental chemical properties of the scaffold suggest a strong potential for their use as chemical sensors or components in stimuli-responsive polymers.
Role as Ligands in Coordination Chemistry and Catalysis
The imidazo[1,5-a]pyrazine scaffold, with its multiple nitrogen-donor sites and the potential for modification, is a promising platform for designing novel ligands for coordination chemistry and catalysis.
N-Heterocyclic Carbene (NHC) Precursors
N-Heterocyclic Carbenes (NHCs) have become ubiquitous ligands in organometallic chemistry and catalysis due to their strong σ-donating properties. The imidazo[1,5-a]pyridine framework, an analogue of imidazo[1,5-a]pyrazine, has been successfully used to generate novel NHC precursors. An efficient, single-step, three-component coupling reaction of substituted picolinaldehydes (pyridine-based aldehydes), amines, and formaldehyde (B43269) yields imidazo[1,5-a]pyridinium salts under mild conditions. organic-chemistry.org These salts are the direct precursors to NHCs. organic-chemistry.org
This synthetic route allows for the incorporation of diverse functional groups and chiral substituents, making it possible to create a wide variety of tunable NHC ligands. organic-chemistry.org Given the chemical similarity, it is highly probable that this compound could undergo a similar reaction to produce imidazo[1,5-a]pyrazin-2-ylidenes, a novel class of NHC ligands. These ligands would be expected to have unique electronic properties due to the influence of the pyrazine ring. DFT calculations on the analogous imidazo[1,5-a]pyridin-3-ylidenes have shown that they possess strong π-accepting character, a property that distinguishes them from conventional NHCs and can lead to novel reactivity in catalytic applications. rsc.org
Ligands for Transition Metal Catalysis (e.g., Cross-Coupling, Asymmetric Catalysis)
The development of new ligands is crucial for advancing transition metal catalysis. Derivatives of the analogous imidazo[1,5-a]pyridine scaffold have been synthesized and successfully employed as ligands in palladium-catalyzed cross-coupling reactions. nih.govrsc.org Specifically, 3-aryl-1-phosphinoimidazo[1,5-a]pyridines have proven effective in Suzuki-Miyaura cross-coupling for the synthesis of sterically hindered biaryl compounds. nih.gov
The performance of these ligands in a model Suzuki-Miyaura reaction is detailed in the table below. The data demonstrates that modification of the ligand structure allows for optimization of catalytic activity, achieving high yields in the formation of challenging C-C bonds.
| Ligand | Aryl Group on Ligand | Phosphine Group | Base | Yield (%) |
|---|---|---|---|---|
| Ligand 1 | Phenyl | Dicyclohexylphosphino | K₃PO₄ | 72 |
| Ligand 2 | Phenyl | Di-tert-butylphosphino | K₃PO₄ | 89 |
| Ligand 3 | 4-Methoxyphenyl | Dicyclohexylphosphino | K₃PO₄ | 81 |
| Ligand 4 | 4-Methoxyphenyl | Di-tert-butylphosphino | K₃PO₄ | 96 |
| Ligand 5 | 4-(Trifluoromethyl)phenyl | Di-tert-butylphosphino | K₃PO₄ | 95 |
Furthermore, the imidazo[1,5-a]pyrazine core itself has been shown to participate in transition metal-catalyzed reactions. For example, 8-substituted imidazo[1,5-a]pyrazines can be arylated through a Heck-type reaction, where the pyrazine moiety acts as the coupling partner. rsc.org This demonstrates that the scaffold can coordinate to transition metal centers, a prerequisite for its function as a ligand in catalytic transformations. The unique electronic properties conferred by the pyrazine ring could lead to ligands with novel reactivity and selectivity in a range of catalytic processes, including cross-coupling and asymmetric catalysis.
Building Blocks for Metal-Organic Frameworks (MOFs)
No published research was found that describes the use of this compound or its derivatives as organic linkers or building blocks in the synthesis of Metal-Organic Frameworks.
Precursors for Complex Organic Scaffolds in Synthetic Chemistry
Building Blocks for Polycyclic Aromatic Nitrogen Heterocycles
There is no available literature demonstrating the application of this compound as a precursor for the synthesis of larger, fused polycyclic aromatic nitrogen heterocycles.
Synthons for Macrocyclic and Supramolecular Systems
No studies were identified that utilize this compound as a synthon in the construction of macrocycles or for the development of supramolecular assemblies.
Future Directions and Emerging Research Avenues
Development of Highly Efficient and Atom-Economical Synthetic Routes
While classical methods for the synthesis of the imidazo[1,5-a]pyrazine (B1201761) core exist, future research will likely focus on the development of more efficient and environmentally benign synthetic routes to afford Imidazo[1,5-a]pyrazine-1-carbaldehyde. Key areas of interest include the advancement of multicomponent reactions (MCRs), which offer the advantage of constructing complex molecules from simple starting materials in a single step, thereby maximizing atom economy and reducing waste. beilstein-journals.orgmdpi.comrsc.org
Furthermore, the application of catalytic C-H functionalization represents a promising avenue. nih.gov This approach would enable the direct introduction of the carbaldehyde group, or a precursor, onto a pre-formed imidazo[1,5-a]pyrazine scaffold, circumventing the need for pre-functionalized starting materials and lengthy synthetic sequences. The development of novel catalysts, potentially based on earth-abundant metals, will be crucial for the advancement of this methodology.
The Vilsmeier-Haack reaction, a well-established method for the formylation of electron-rich heterocyclic systems, presents a viable and direct route for the synthesis of this compound. researchgate.netnih.govmdpi.comresearchgate.net Future research in this area could focus on optimizing reaction conditions to enhance yields and minimize the formation of byproducts.
| Synthetic Strategy | Potential Advantages | Key Research Focus |
| Multicomponent Reactions (MCRs) | High atom economy, operational simplicity, diversity of accessible structures. | Design of novel MCRs that directly yield the target compound or its immediate precursors. |
| Catalytic C-H Functionalization | Direct installation of the carbaldehyde group, reduced synthetic steps. | Development of selective and efficient catalysts for the formylation of the imidazo[1,5-a]pyrazine core. |
| Vilsmeier-Haack Reaction | Direct formylation of the heterocyclic core. | Optimization of reaction conditions for improved yields and purity. |
Exploration of Novel and Unconventional Chemical Transformations
The aldehyde functionality of this compound serves as a versatile handle for a wide array of chemical transformations. Future research is expected to move beyond conventional aldehyde chemistry to explore novel and unconventional reactions. This includes its use as a linchpin in cascade reactions, where a single synthetic operation can trigger a series of bond-forming events to rapidly assemble complex molecular architectures.
The unique electronic properties of the imidazo[1,5-a]pyrazine system could be harnessed in cycloaddition reactions, where the aldehyde or a derivative acts as a dienophile or a dipolarophile. rsc.org Computational studies could play a vital role in predicting the feasibility and outcomes of such transformations. Furthermore, the application of photoredox catalysis could unlock new reaction pathways, enabling transformations that are not accessible under thermal conditions.
Advanced Computational Tools for Rational Design and Property Prediction
Advanced computational tools are set to play an increasingly important role in the rational design and property prediction of derivatives of this compound. researchgate.net Quantum chemical calculations, such as Density Functional Theory (DFT), can provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of the molecule. This knowledge can be leveraged to predict the most reactive sites for chemical modification and to design novel synthetic strategies.
Molecular docking simulations can be employed to predict the binding affinity and mode of interaction of this compound derivatives with biological targets, thereby guiding the design of new therapeutic agents. nih.govresearchgate.netresearchgate.net Quantitative Structure-Activity Relationship (QSAR) studies can further aid in the identification of key structural features that are crucial for a desired biological activity.
| Computational Tool | Application in this compound Research |
| Density Functional Theory (DFT) | Prediction of electronic structure, reactivity, and spectroscopic properties. |
| Molecular Docking | Elucidation of binding modes with biological targets for drug design. |
| Quantitative Structure-Activity Relationship (QSAR) | Identification of key structural features for optimizing biological activity. |
Integration into Novel Chemical Systems for Emerging Technologies
The distinct photophysical and electronic properties of the imidazo[1,5-a]pyrazine core suggest that this compound could be a valuable building block for the development of novel materials for emerging technologies. chemimpex.comscispace.comrsc.org Its inherent fluorescence could be exploited in the design of chemical sensors and bio-imaging agents. chemimpex.com
The aldehyde group provides a convenient point of attachment for polymerization or for grafting onto surfaces, opening up possibilities for the creation of novel polymers and functional materials with tailored electronic and optical properties. chemimpex.com The exploration of its use in the development of organic light-emitting diodes (OLEDs), photovoltaics, and other electronic devices represents a fertile ground for future research. The versatile nature of this compound also makes it a candidate for incorporation into metal-organic frameworks (MOFs) and other supramolecular assemblies.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Imidazo[1,5-a]pyrazine-1-carbaldehyde, and how do reaction conditions influence yield?
- Methodology :
-
Multicomponent Reactions (MCRs) : Use 2,3-diaminomaleonitrile, ketones, and isocyanides to form 1,6-dihydropyrazine intermediates, which cyclize with iso/thiocyanates to yield imidazo[1,5-a]pyrazine derivatives. Optimize by adjusting solvent polarity and temperature .
-
Iodine-Catalyzed Rearrangement : React 3-(tert-butylamino)-2-(arylvinyl)imidazo[1,5-a]imidazoles with iodine (6 equiv.) in THF at room temperature for 24 hours, achieving ~71% yield. Varying iodine concentration and solvent affects cyclization efficiency .
-
Sandmeyer Reaction : Employ N-propargylaminopyrazines with copper(I) iodide to form imidazo[1,2-a]pyrazine-3-carbaldehydes. Control regioselectivity via substituent positioning .
- Key Data :
| Method | Yield Range | Key Variables | Reference |
|---|---|---|---|
| MCRs | 60-75% | Solvent (DMF vs. THF) | |
| Iodine Catalysis | 65-71% | I₂ equiv., reaction time | |
| Sandmeyer Reaction | 50-65% | Propargylamine substitution |
Q. What spectroscopic and crystallographic techniques are used to characterize this compound?
- Methodology :
- HRMS : Confirm molecular weight and fragmentation patterns.
- ¹H/¹³C NMR : Assign aromatic protons (δ 7.5-8.5 ppm) and aldehyde protons (δ 9.8-10.2 ppm). Use 2D NMR (COSY, HSQC) for regiochemical verification .
- X-ray Crystallography : Resolve structural ambiguities, e.g., planar geometry of the imidazo-pyrazine core and aldehyde orientation. Requires single crystals grown via vapor diffusion (e.g., CHCl₃/hexane) .
Advanced Research Questions
Q. How do competing reaction pathways (e.g., Reissert-like additions vs. electrophilic substitutions) impact functionalization of this compound?
- Methodology :
- Electrophilic Substitution : React with HNO₃/H₂SO₄ to nitrate at C3 or C7 positions. Regioselectivity depends on electron-withdrawing aldehyde group directing meta-substitution .
- Reissert-like Additions : Use Tf₂O or POCl₃ to activate the aldehyde for nucleophilic attack (e.g., amines, thiols). Competing pathways require strict anhydrous conditions and low temperatures (−20°C to 0°C) .
- Data Contradictions :
- Nitration : Early studies report C3 preference , but steric hindrance from bulky substituents may shift selectivity to C7 .
Q. What strategies optimize this compound for PDE2 inhibition or nucleoside analog development?
- Methodology :
-
PDE2 Inhibition : Introduce electron-deficient substituents (e.g., CF₃, NO₂) at C3/C7 to enhance binding to the catalytic domain. Validate via IC₅₀ assays (target < 100 nM) .
-
C-Nucleoside Synthesis : Couple the aldehyde with ribofuranosyl amines via dehydrative coupling (e.g., DCC/DMAP). Assess antiviral activity using reverse transcriptase assays .
- Structure-Activity Relationship (SAR) :
| Modification Site | Activity Trend (PDE2 IC₅₀) | Reference |
|---|---|---|
| C3-CF₃ | 25 nM (↓ 10-fold vs. H) | |
| C7-NO₂ | 120 nM (↓ 4-fold vs. H) |
Q. How can computational modeling guide the design of this compound derivatives with enhanced pharmacokinetic profiles?
- Methodology :
- Molecular Docking : Use AutoDock Vina to predict binding to target proteins (e.g., PDE2, mycobacterial enzymes). Prioritize derivatives with ΔG < −8.0 kcal/mol .
- ADME Prediction : Apply SwissADME to optimize logP (target 1-3), PSA (<90 Ų), and rule-of-five compliance. Substituents like piperazine improve solubility but may increase toxicity .
Contradictions and Open Challenges
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
